Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.:
Cat. No.: VC13653765
Molecular Formula: C12H21NO5S
Molecular Weight: 291.37 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate -](/images/structure/VC13653765.png)
Specification
Molecular Formula | C12H21NO5S |
---|---|
Molecular Weight | 291.37 g/mol |
IUPAC Name | tert-butyl 6-methylsulfonyloxy-2-azaspiro[3.3]heptane-2-carboxylate |
Standard InChI | InChI=1S/C12H21NO5S/c1-11(2,3)17-10(14)13-7-12(8-13)5-9(6-12)18-19(4,15)16/h9H,5-8H2,1-4H3 |
Standard InChI Key | PVWNPIKNKQATNC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OS(=O)(=O)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(C2)OS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tert-butyl 6-((methylsulfonyl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate features a 2-azaspiro[3.3]heptane core, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The 6-position is substituted with a methylsulfonyloxy (mesyl) group, a superior leaving group that facilitates nucleophilic displacement reactions. The molecular formula is C12H21NO5S, with a molecular weight of 291.36 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1239320-11-6 | |
Molecular Formula | C12H21NO5S | |
Molecular Weight | 291.36 g/mol | |
Boiling Point | Not reported | - |
Solubility | Soluble in DMF, ethyl acetate |
The spirocyclic framework imposes spatial constraints that influence reactivity and binding interactions in biological systems. X-ray crystallography of related azaspiro compounds reveals a rigid bicyclic structure that optimally occupies the S4 subsite of coronavirus 3CL proteases, a feature critical for inhibitory activity .
Synthesis and Reaction Pathways
Preparation from Hydroxy Precursors
The compound is synthesized from tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate via mesylation. Treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine introduces the mesyl group:
Reaction Scheme 1: Mesylation
This step is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . The mesyl group enhances the leaving group ability, enabling subsequent nucleophilic substitutions.
Azidation for Antiviral Agents
In a seminal application, the mesyl derivative reacts with sodium azide (NaN3) in dimethylformamide (DMF) at 70°C to yield tert-butyl 6-azido-2-azaspiro[3.3]heptane-2-carboxylate, a precursor for protease inhibitors. The reaction employs 15-crown-5 as a phase-transfer catalyst, achieving a 90% yield over two steps :
Reaction Conditions
-
Substrate: 700 mg crude mesylate
-
Reagents: NaN3 (456 mg, 7.02 mmol), 15-crown-5 (50 mg)
-
Solvent: DMF (10 mL)
-
Workup: Partitioning between EtOAc/water, chromatography
The azido product is a key intermediate in synthesizing spirocyclic inhibitors of SARS-CoV-2 3CLpro, with EC50 values in the nanomolar range .
Applications in Drug Discovery
SARS-CoV-2 3CL Protease Inhibition
Spirocyclic inhibitors derived from this mesylate exhibit high potency against SARS-CoV-2. For example, compound 7b (EC50 = 0.027 μM) incorporates an azaspiro[3.5]nonane core generated via azide-alkyne cycloaddition of the azido intermediate . The mesyl group’s displacement by nucleophiles like NaN3 or amines enables rapid diversification of the spirocyclic scaffold.
Table 2: Bioactivity of Selected Derivatives
Compound | Target | EC50 (μM) | Safety Index (CC50/EC50) |
---|---|---|---|
7b | SARS-CoV-2 3CLpro | 0.027 | 1,250 |
7c | MERS-CoV 3CLpro | 0.041 | 980 |
Baeyer-Villiger Oxidations
The mesylate also serves as a precursor to ketone derivatives. Oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with Dess-Martin periodinane yields tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a γ-butyrolactone analog used in enzyme-mediated syntheses .
Reaction Scheme 2: Oxidation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume